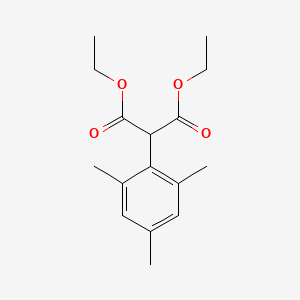

Diethyl 2,4,6-trimethylphenyl malonate

Description

Significance of Malonate Esters as Versatile Synthetic Intermediates in Organic Synthesis

Malonate esters, particularly diethyl malonate, are renowned for their versatility as synthetic intermediates. Current time information in Paris, FR.wikipedia.orgpatsnap.com Their utility stems from the presence of an active methylene (B1212753) group (a -CH2- group flanked by two carbonyl groups), which imparts a notable acidity to the alpha-protons. patsnap.com This acidity allows for easy deprotonation by a base to form a stable enolate, a potent nucleophile. patsnap.commasterorganicchemistry.com

This nucleophilic enolate readily participates in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. masterorganicchemistry.com This classic reaction involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a substituted carboxylic acid. masterorganicchemistry.com This sequence provides a reliable method for converting alkyl halides into carboxylic acids with two additional carbon atoms. masterorganicchemistry.com

Beyond this fundamental transformation, the reactivity of malonate esters extends to their use in the synthesis of a wide range of compounds, including barbiturates, amino acids, and various heterocyclic systems. wikipedia.orgnih.gov Their application is crucial in the production of pharmaceuticals, agrochemicals, and other fine chemicals, underscoring their significance in both academic research and industrial processes. wikipedia.orgpatsnap.com

The Unique Influence of Sterically Hindered Aryl Substituents: A Focus on the 2,4,6-Trimethylphenyl Moiety

The introduction of a sterically hindered aryl substituent, such as the 2,4,6-trimethylphenyl (mesityl) group, onto the alpha-carbon of a malonate ester dramatically influences the molecule's reactivity and conformational preferences. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the case of Diethyl 2,4,6-trimethylphenyl malonate, the bulky mesityl group shields the central carbon atom.

This steric bulk can:

Dictate Reaction Pathways: The mesityl group can direct incoming reagents to attack from the less hindered face of the molecule, potentially leading to higher stereoselectivity in certain reactions.

Inhibit Reactions: The sheer size of the substituent can prevent or slow down reactions that require nucleophilic attack at the alpha-carbon or at the adjacent carbonyl groups. For instance, enzymatic hydrolysis of esters can be slowed by the presence of bulky chemical groups near the ester bond. researchgate.net

Influence Conformational Stability: The presence of the large aryl group can restrict bond rotation, leading to more defined molecular conformations. This can be a critical factor in the design of molecules with specific three-dimensional shapes, such as ligands for catalysis or biologically active compounds.

Modify Electronic Properties: While primarily a steric effect, the methyl groups on the phenyl ring are also weakly electron-donating, which can subtly influence the electronic nature of the aromatic system.

The Friedel-Crafts acylation of mesitylene (B46885) itself demonstrates the impact of its substitution pattern, where the steric hindrance can influence the feasibility and outcome of the reaction. stackexchange.com This inherent steric congestion is a key feature of the 2,4,6-trimethylphenyl moiety and is expected to play a significant role in the chemistry of any malonate ester to which it is attached.

Research Imperatives and Scholarly Contributions Pertaining to this compound

While the broader classes of diethyl malonate and aryl-substituted malonates are extensively studied, specific scholarly contributions focusing exclusively on this compound (CAS No. 94430-86-1) are not widely documented in publicly available literature. However, its chemical structure suggests several key research imperatives and potential applications that align with ongoing goals in organic synthesis.

Probable Synthesis: The synthesis of this compound would likely involve the arylation of diethyl malonate. Direct arylation using aryl halides can be challenging. google.com Therefore, a probable route could involve a transition-metal-catalyzed cross-coupling reaction between a mesityl-containing electrophile (e.g., 2-bromomesitylene (B157001) or iodomesitylene) and the enolate of diethyl malonate.

Research Imperatives:

Asymmetric Catalysis: The sterically demanding environment created by the mesityl group makes this compound an interesting candidate as a precursor for chiral ligands. The hindered framework could be exploited to create specific binding pockets in metal complexes, potentially leading to high enantioselectivity in catalytic reactions.

Precursor for Complex Molecules: Given that sterically hindered aryl groups are present in various complex organic molecules and pharmaceuticals, this compound could serve as a valuable building block for synthesizing such targets. For instance, related sterically hindered malonates are intermediates in the synthesis of novel herbicides. google.com

Mechanistic Studies: The compound serves as an excellent model for studying the influence of extreme steric hindrance on the fundamental reactions of malonate esters, such as alkylation, hydrolysis, and decarboxylation. Comparing its reactivity to less hindered analogues like diethyl phenylmalonate would provide valuable insights into steric effects in organic reactions.

While direct research on this compound is sparse, its structure places it at the intersection of several important areas of modern organic chemistry, suggesting its potential as a tool for creating sterically congested and potentially chiral molecular architectures.

Compound Data

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 94430-86-1 |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| Boiling Point | 358.2 °C at 760 mmHg |

| Density | 1.065 g/cm³ |

Data sourced from publicly available chemical supplier information. chemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2,4,6-trimethylphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-6-19-15(17)14(16(18)20-7-2)13-11(4)8-10(3)9-12(13)5/h8-9,14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTVMGCSLLAKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590564 | |

| Record name | Diethyl (2,4,6-trimethylphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94430-86-1 | |

| Record name | Diethyl (2,4,6-trimethylphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Diethyl 2,4,6 Trimethylphenyl Malonate and Analogues

Direct Esterification and Transesterification Pathways for Malonate Derivatives

The foundational step in synthesizing malonate derivatives is often the esterification of malonic acid or the transesterification of a pre-existing malonate ester. These processes are fundamental for producing the diethyl malonate scaffold required for subsequent functionalization.

Direct esterification of malonic acid with an alcohol, such as ethanol (B145695), to produce the corresponding diester is a common and well-established method. This equilibrium-driven reaction typically requires a catalyst and the removal of water to drive the reaction toward the product.

Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used as catalysts. sciencemadness.org The reaction involves protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. To achieve high yields, water is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

More recently, solid acid catalysts and milder alternatives have been explored to create more environmentally benign and selective processes. Boric acid, for example, has been shown to effectively catalyze the monoesterification of malonic acid, likely through a chelation mechanism that activates one carboxylic acid group while leaving the other unreacted. researchgate.net While this is primarily for monoester synthesis, adjustments in conditions can favor diester formation.

Optimization of these reactions involves several key parameters:

Catalyst Loading: The amount of catalyst is optimized to ensure a reasonable reaction rate without causing unwanted side reactions, such as dehydration of the alcohol or decomposition of the product.

Reactant Stoichiometry: Using an excess of the alcohol can help shift the equilibrium towards the ester product. sciencemadness.org

Temperature: The reaction temperature is controlled to balance the rate of reaction with the stability of the reactants and products.

Water Removal: Efficient removal of water is crucial for driving the reaction to completion.

The table below summarizes typical conditions for the catalytic esterification of malonic acid.

| Catalyst | Alcohol | Solvent | Conditions | Key Features |

| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | None or Toluene | Reflux with azeotropic water removal | High yield, inexpensive, but corrosive and can lead to side reactions. sciencemadness.org |

| p-Toluenesulfonic Acid (p-TsOH) | Ethanol (excess) | Toluene | Reflux with Dean-Stark trap | Solid catalyst, easier to handle than H₂SO₄, effective. sciencemadness.org |

| Boric Acid (B(OH)₃) | Various Alcohols | Acetonitrile or excess alcohol | Moderate heating (e.g., 65°C) | Mild, selective for monoesterification under optimized conditions, environmentally benign. researchgate.net |

| Zeolite Catalysts (e.g., Tseokar-2) | Various Alcohols | p-Xylene | 140°C | Heterogeneous catalyst, easily separable and reusable, suitable for various alcohol structures. ppor.az |

For large-scale production of malonate esters, traditional batch processing can be inefficient and pose safety challenges. Modern industrial methodologies increasingly rely on continuous flow processes and automated reactor systems to enhance productivity, safety, and consistency. nih.govresearchgate.net

In a continuous flow system, reactants are continuously pumped through a heated tube or a series of reactors where the reaction occurs. The product stream is then collected and purified. This approach offers several advantages over batch production:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, minimizing hot spots and reducing the risk of runaway reactions or product degradation.

Enhanced Safety: The small volume of reactants present in the reactor at any given time significantly reduces the hazards associated with handling large quantities of chemicals.

Facilitated Work-up: In-line purification modules can be integrated into the flow system, allowing for a continuous process from reactants to the final purified product.

The selective monohydrolysis of symmetric diesters to produce malonic acid half-esters has also been adapted for large-scale synthesis, highlighting the utility of process chemistry in optimizing these transformations for industrial application. nih.govresearchgate.net These methods are valued for being straightforward and environmentally benign, using water and inexpensive reagents without producing hazardous by-products. nih.gov

Multi-Step Synthetic Routes for Introducing the Aryl Moiety

The introduction of the sterically hindered 2,4,6-trimethylphenyl (mesityl) group onto a malonate backbone requires specialized synthetic strategies. Direct arylation can be challenging due to steric hindrance. Therefore, multi-step routes are often employed to achieve the target compound, Diethyl 2,4,6-trimethylphenyl malonate.

Grignard Reagent Mediated Functionalization of Aryl Precursors

A powerful method for forming carbon-carbon bonds involves the use of organometallic reagents, such as Grignard reagents. google.com This strategy can be adapted for the synthesis of aryl malonates, including sterically hindered derivatives. The general approach involves the preparation of an aryl Grignard reagent from the corresponding aryl halide, which then acts as a nucleophile.

The synthesis commences with the reaction of 2,4,6-trimethylbromobenzene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form 2,4,6-trimethylphenylmagnesium bromide. google.com This Grignard reagent is a potent nucleophile. The subsequent step involves reacting this organometallic species with a suitable malonate-derived electrophile. A direct reaction with diethyl malonate is not effective as the Grignard reagent would act as a base, deprotonating the acidic α-hydrogen.

A more viable approach involves reacting the Grignard reagent with diethyl carbonylmalonate (diethyl 2-oxomalonate). The Grignard reagent adds to the ketone, and a subsequent reduction or deoxygenation step would be required to yield the final product. An alternative, closely related synthesis for an analogue, 2-(2, 6-diethyl-4-methylphenyl)-dimethyl malonate, involves reacting the corresponding Grignard reagent with ethylene (B1197577) oxide, followed by oxidation and esterification steps. wipo.int This highlights the versatility of the Grignard approach in building complex aryl-alkanoic structures that can be precursors to the target malonate.

Table 1: Grignard Reagent Synthesis Overview

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,4,6-trimethylbromobenzene | Mg, THF (anhydrous) | 2,4,6-trimethylphenylmagnesium bromide |

| 2 | 2,4,6-trimethylphenylmagnesium bromide, Diethyl carbonylmalonate | 1. THF, -78 °C to rt; 2. Aqueous workup | Diethyl 2-hydroxy-2-(2,4,6-trimethylphenyl)malonate |

Diazotization and Coupling Sequences for Aryl Malonate Synthesis

Aryl diazonium salts are versatile intermediates in organic synthesis, capable of acting as electrophiles in coupling reactions. csbsju.edu This pathway begins with the diazotization of 2,4,6-trimethylaniline (B148799) (mesidine). The aniline (B41778) is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to generate the corresponding 2,4,6-trimethylphenyldiazonium salt.

These diazonium ions can participate in reactions where the dinitrogen group (N₂) is displaced. csbsju.edu In a diazonium coupling reaction, the diazonium ion acts as an electrophile that can react with a suitable nucleophile. libretexts.orglibretexts.org For the synthesis of the target malonate, the enolate of diethyl malonate, generated by a non-nucleophilic base like sodium hydride, serves as the carbon nucleophile. The reaction proceeds via an electrophilic attack by the diazonium salt on the enolate. The resulting intermediate can then lose nitrogen gas (N₂), often through a radical-mediated pathway (a Gomberg–Bachmann type reaction), to form the desired carbon-carbon bond between the aryl ring and the malonate carbon. This metal-free approach avoids the use of expensive transition-metal catalysts. nih.govbohrium.com

Table 2: Diazotization and Coupling Reaction Scheme

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4,6-trimethylaniline | NaNO₂, HCl (aq), 0-5 °C | 2,4,6-trimethylphenyldiazonium chloride |

Malononitrile (B47326) Hydrolysis and Subsequent Diesterification for Aryl Malonic Acid Diesters

An alternative route utilizes malononitrile as a key building block. researchgate.net Malononitrile is a highly reactive C-H acid that can be readily functionalized. The first step in this sequence is the synthesis of 2-(2,4,6-trimethylphenyl)malononitrile. This can be achieved through the nucleophilic substitution of a suitable mesityl precursor, such as mesityl bromide, with the malononitrile anion.

Once the aryl malononitrile is obtained, the two nitrile groups are hydrolyzed to carboxylic acid groups. This transformation typically requires harsh conditions, such as heating in the presence of a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., sodium hydroxide). google.com The hydrolysis yields 2,4,6-trimethylphenylmalonic acid.

The final step is the conversion of the resulting dicarboxylic acid into the corresponding diethyl ester. This is commonly accomplished through Fischer esterification, which involves refluxing the malonic acid derivative with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the diester.

Stereoselective and Enantioselective Methodologies in Malonate Synthesis

While this compound is an achiral molecule, the synthesis of its chiral analogues, particularly those with a quaternary stereocenter at the α-position, is of significant interest in medicinal chemistry and materials science. frontiersin.org The development of stereoselective and enantioselective methods for preparing such compounds is a key area of research.

Enantioselective synthesis of chiral malonates often relies on asymmetric catalysis. One prominent strategy is phase-transfer catalysis (PTC). In this approach, the α-alkylation of a prochiral malonate substrate, such as a tert-butyl aryl malonate, can be performed using a chiral phase-transfer catalyst, like a cinchona alkaloid-derived ammonium (B1175870) salt. frontiersin.orgresearchgate.netnih.gov This methodology allows for the synthesis of α-alkyl-α-arylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgresearchgate.net

Another powerful technique is organocatalysis. For instance, the enantioselective Michael addition of malonates to α,β-unsaturated ketones can be catalyzed by chiral primary diamines. nih.gov This method allows for the construction of versatile building blocks in a highly enantioenriched fashion. Similarly, bifunctional tertiary amine–thioureas can catalyze the conjugate addition of malonates to sterically hindered enones, yielding products with all-carbon quaternary stereogenic centers with high enantioselectivity (up to 95% ee). acs.org Transition-metal catalysis, for example using nickel complexes with chiral phosphinooxazoline ligands, has also been employed for the desymmetrizing arylative cyclization of alkynyl malonate esters to produce highly functionalized chiral cyclopentenones. nih.gov

Table 3: Examples of Enantioselective Methodologies in Malonate Synthesis

| Catalytic System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | α-alkylation | 2,2-diphenylethyl tert-butyl α-methylmalonate + Benzyl halides | 90-99% | 91-99% | frontiersin.orgresearchgate.net |

| (R,R)-1,2-Diphenylethanediamine (Organocatalyst) | Michael Addition | Malonates + α,β-unsaturated ketones | Moderate to Good | Good | nih.gov |

| Bifunctional tertiary amine–thiourea (Organocatalyst) | Conjugate Addition | Diethyl malonate + β-trifluoromethyl enones | High | up to 95% | acs.org |

Mechanistic Investigations and Reaction Pathways of Diethyl 2,4,6 Trimethylphenyl Malonate and Derivatives

Reactivity Profiles of the Malonate Ester Groups: Hydrolysis and Decarboxylation Mechanisms

The ester groups of diethyl 2,4,6-trimethylphenyl malonate are susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of carboxylic acid esters. chemicalbook.com The process involves the cleavage of the ester linkage to yield the corresponding malonic acid derivative.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group, followed by protonation, yields the carboxylate salt, which upon acidification gives the dicarboxylic acid.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, an alcohol molecule is eliminated, leading to the formation of the carboxylic acid.

A crucial subsequent reaction for the resulting 2-(2,4,6-trimethylphenyl)malonic acid is decarboxylation. Malonic acids substituted at the α-carbon readily lose a molecule of carbon dioxide upon heating, a process that is often facilitated by the presence of a single carbonyl group beta to the carboxyl group being eliminated. The reaction proceeds through a cyclic intermediate, leading to the formation of a substituted acetic acid.

In the case of sterically hindered or electronically modified phenylmalonates, such as diethyl 2-(perfluorophenyl)malonate, hydrolysis and subsequent decarboxylation can be challenging and may require vigorous conditions. nih.govbeilstein-journals.org For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate to the corresponding 2-(perfluorophenyl)acetic acid requires heating with a mixture of hydrobromic acid and acetic acid. nih.govbeilstein-journals.org This suggests that the stability of the malonic acid intermediate and its propensity to decarboxylate can be significantly influenced by the nature of the aryl substituent. nih.govbeilstein-journals.org While specific studies on the 2,4,6-trimethylphenyl derivative are not prevalent, the general mechanism is expected to follow this pathway, with the bulky mesityl group potentially influencing the reaction rates.

Table 1: General Conditions for Hydrolysis and Decarboxylation of Substituted Diethyl Phenylmalonates

| Substrate | Reagents | Conditions | Product | Reference |

| Diethyl 2-(perfluorophenyl)malonate | HBr (aq), AcOH | Reflux | 2-(perfluorophenyl)acetic acid | nih.govbeilstein-journals.org |

| General Diethyl Alkylmalonate | Acid or Base | Heat | Substituted Acetic Acid |

Methylene (B1212753) Group Acidity and Carbanion Chemistry in this compound Transformations

The methylene (-CH2-) group flanked by two carbonyl groups in this compound is notably acidic. The pKa of the α-proton in diethyl malonate is approximately 13, making it readily removable by a moderately strong base such as sodium ethoxide. wikipedia.org This acidity is due to the ability of the adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. The negative charge is delocalized over the two oxygen atoms and the central carbon atom. wikipedia.org

The formation of this stabilized carbanion is central to the synthetic utility of malonate esters, enabling a variety of carbon-carbon bond-forming reactions.

The carbanion generated from this compound can act as a potent nucleophile in acylation reactions. When treated with an acylating agent, such as an acid chloride or an anhydride, a β-keto ester is formed. organic-chemistry.org This reaction, a variation of the Claisen condensation, involves the nucleophilic attack of the malonate carbanion on the carbonyl carbon of the acylating agent, followed by the departure of the leaving group. libretexts.org

The general mechanism for the formation of a β-keto ester from a malonate is a cornerstone of organic synthesis. organic-chemistry.org While direct examples with the 2,4,6-trimethylphenyl derivative are specific, the pathway is well-established for a wide range of malonates and acylating agents. researchgate.net

One of the most significant reactions involving the active methylene group of malonates is the Knoevenagel condensation. amazonaws.comorganicreactions.org This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. amazonaws.com In the context of this compound, a mild base would deprotonate the methylene group to form the nucleophilic carbanion. amazonaws.com This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. amazonaws.com Subsequent proton transfer and elimination of a water molecule yield an α,β-unsaturated product. amazonaws.com

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and has been widely applied in the synthesis of various important organic molecules. amazonaws.comrsc.org The reaction can be catalyzed by a variety of bases, including primary and secondary amines and their salts. organicreactions.orgresearchgate.net The choice of catalyst and reaction conditions can influence the product distribution, sometimes leading to intermediate or alternative products. nih.gov

Table 2: Examples of Knoevenagel Condensation with Diethyl Malonate

| Carbonyl Compound | Catalyst | Product Type | Reference |

| Aldehydes (various) | Immobilized Gelatine | α,β-unsaturated ester | amazonaws.com |

| Aldehydes (various) | Immobilized Bovine Serum Albumin (BSA) | α,β-unsaturated ester | rsc.orgresearchgate.net |

| Formaldehyde | Ethylamine | Bis-adduct | organicreactions.org |

| Benzaldehyde | Piperidine | α,β-unsaturated ester or Bis-adduct | organicreactions.org |

Oxidative and Reductive Transformations of this compound

While the core reactivity of this compound centers on its ester and active methylene groups, the molecule can participate in oxidative and reductive transformations, although these are less common than its carbanion-based reactions.

Oxidative reactions could potentially target the aromatic ring or the benzylic position, though the steric hindrance from the methyl groups on the phenyl ring might reduce its susceptibility to certain transformations. Oxidation of the active methylene group itself is also a possibility. For instance, diethyl malonate can be oxidized to diethyl oxomalonate, a useful dienophile in Diels-Alder reactions. wikipedia.org One method for this transformation involves oxidation with aqueous sodium chlorite. wikipedia.org

Reductive transformations would primarily target the ester functionalities. The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert this compound into 2-(2,4,6-trimethylphenyl)propane-1,3-diol. Catalytic hydrogenation could also be employed, potentially affecting both the ester groups and the aromatic ring under more forcing conditions.

Cyclocondensation Reactions of Malonates for Heterocyclic Scaffold Construction

Malonate esters, including derivatives like this compound, are valuable precursors for the synthesis of heterocyclic compounds. nih.govresearchgate.net They can undergo cyclocondensation reactions with dinucleophiles to form five-, six-, or seven-membered rings. researchgate.net A classic example is the synthesis of barbituric acids through the condensation of a malonate ester with urea (B33335) in the presence of a base. nih.govmdpi.com

The general principle involves the malonate acting as a 1,3-dielectrophile, reacting with a 1,3-dinucleophile. The reaction often requires elevated temperatures or the use of a basic catalyst, particularly with less reactive malonates like diethyl esters. nih.govresearchgate.net More reactive malonate derivatives, such as bis(2,4,6-trichlorophenyl) malonates, can undergo these reactions under milder conditions. nih.govmdpi.com The use of this compound in such reactions would lead to the formation of heterocyclic systems bearing a bulky mesityl substituent, which could be of interest for tuning the pharmacological or material properties of the resulting compounds.

Radical Reaction Pathways Involving Malonate Species

While ionic pathways dominate the chemistry of malonate esters, they can also participate in radical reactions. The carbon-hydrogen bond of the active methylene group can be homolytically cleaved to generate a malonate radical. This radical is stabilized by the two adjacent carbonyl groups.

An example of a radical reaction involving a malonate is the radical-mediated ring-closing of diethyl 2,2-diallylmalonate. researchgate.net This type of reaction demonstrates that malonate-derived radicals can be generated and participate in intramolecular cyclizations, providing a pathway to cyclic structures. Such radical pathways offer an alternative to traditional ionic methods for the construction of carbocyclic and heterocyclic rings.

Influence of Steric Hindrance from the 2,4,6-Trimethylphenyl Group on Reaction Regioselectivity and Kinetics

The steric bulk imparted by the 2,4,6-trimethylphenyl (mesityl) group in this compound significantly governs the molecule's reactivity, influencing both the regioselectivity and kinetics of its reactions. The presence of two ortho-methyl groups creates a sterically crowded environment around the alpha-carbon of the malonate, which in turn dictates the approach of incoming reagents and the stability of transition states.

Detailed research findings indicate that this steric hindrance can lead to atypical reaction pathways and rates when compared to less substituted aryl malonates. For instance, in palladium-catalyzed arylations of malonates, sterically hindered aryl bromides and chlorides have been shown to react effectively with diethyl malonate, indicating that the catalytic system can overcome some steric challenges. nih.gov However, the specific kinetics for the 2,4,6-trimethylphenyl substituted variant are not extensively detailed in broad studies.

The primary influence of the mesityl group is observed in reactions involving nucleophilic attack at the alpha-carbon or reactions requiring a specific orientation of the aryl ring relative to the malonate functionality.

Key Research Findings on Steric Influence:

Alkylation Reactions: In typical malonic ester syntheses, the enolate of diethyl malonate is alkylated with an alkyl halide. masterorganicchemistry.com For this compound, the formation of the enolate is not significantly hindered. However, the subsequent SN2 reaction with an alkyl halide can be slowed down due to the steric shielding of the alpha-carbon by the bulky mesityl group. This can lead to reduced reaction rates compared to unsubstituted diethyl phenylmalonate.

Hydrolysis and Decarboxylation: The hydrolysis of the ester groups can also be affected by the steric environment. While studies on the hydrolysis of variously substituted phenylmalonates have been conducted, specific kinetic data for the 2,4,6-trimethylphenyl derivative is scarce. researchgate.netbeilstein-journals.orgnih.gov It is generally understood that bulky ortho-substituents can hinder the approach of hydroxide ions or water molecules to the carbonyl carbons of the ester groups, thereby slowing down the rate of hydrolysis. researchgate.net Similarly, the subsequent decarboxylation of the resulting malonic acid may be influenced by the steric strain in the transition state.

Regioselectivity in Aromatic Substitution: While the malonate moiety itself is not directly involved in electrophilic aromatic substitution on the trimethylphenyl ring, the steric bulk of the malonate group, in conjunction with the two ortho-methyl groups, would heavily influence the regioselectivity of any such reaction. Attack at the remaining ortho and para positions of the mesityl ring would be severely restricted. masterorganicchemistry.comlibretexts.orghrpatelpharmacy.co.inlumenlearning.com

The following table summarizes the expected influence of the 2,4,6-trimethylphenyl group on the kinetics and regioselectivity of common reactions involving this compound, based on general principles of organic chemistry and findings from related sterically hindered systems.

| Reaction | Influence on Kinetics | Influence on Regioselectivity |

| Enolate Formation | Minimal effect on the rate of deprotonation. | Not applicable. |

| Alkylation of Enolate | Decreased reaction rate due to steric shielding of the alpha-carbon. | No significant effect on regioselectivity at the alpha-carbon, but may favor smaller alkyl halides. |

| Ester Hydrolysis | Slower rate of hydrolysis due to steric hindrance around the ester carbonyl groups. | Not applicable. |

| Decarboxylation | The rate may be altered due to changes in transition state energy caused by steric strain. | Not applicable. |

| Aromatic Ring Reactions | The reaction rate would be significantly lower due to steric hindrance. | Strong directing effect towards the less hindered positions, though overall reactivity is low. |

It is important to note that while these effects are predicted based on established principles of steric hindrance, detailed quantitative kinetic and regioselective studies specifically on this compound are not widely available in the reviewed literature. Further experimental investigation is required to fully quantify the impact of the bulky mesityl group on the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Diethyl 2,4,6 Trimethylphenyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments.

¹H NMR Spectroscopic Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment.

Aromatic Region: The 2,4,6-trimethylphenyl (mesityl) group would exhibit a characteristic signal for the two equivalent aromatic protons. Due to the symmetry of the ring, these protons would appear as a single resonance (a singlet).

Aliphatic Region:

The single proton on the malonate carbon (the methine proton) would appear as a distinct singlet.

The diethyl ester groups would show two sets of signals: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), resulting from spin-spin coupling with each other.

The three methyl groups on the phenyl ring would likely appear as two distinct singlets: one for the two equivalent methyl groups at positions 2 and 6, and another for the methyl group at position 4.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | Singlet | 2H | Aromatic-H |

| Value | Singlet | 1H | Malonate CH |

| Value | Quartet | 4H | -OCH₂ CH₃ |

| Value | Singlet | 6H | 2,6-Aromatic-CH₃ |

| Value | Singlet | 3H | 4-Aromatic-CH₃ |

| Value | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Spectroscopic Analysis of Ester Carbonyl and Quaternary Carbon Environments

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule.

Ester Carbonyl Carbons: A resonance in the downfield region (typically 160-180 ppm) would be characteristic of the two equivalent ester carbonyl carbons.

Aromatic Carbons: The mesityl group would show several signals for its carbons. The carbons bearing methyl groups (quaternary) and the unsubstituted aromatic carbons would have distinct chemical shifts.

Aliphatic Carbons: Signals for the malonate methine carbon, the methylene and methyl carbons of the ethyl ester groups, and the methyl carbons on the aromatic ring would be observed in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Value | C =O (Ester) |

| Value | Aromatic Quaternary Carbons |

| Value | Aromatic CH |

| Value | -OCH₂ CH₃ |

| Value | Malonate C H |

| Value | Aromatic-C H₃ |

| Value | -OCH₂CH₃ |

Advanced Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC) for Connectivity Determination

To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming C-H one-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the mesityl group, the malonate methine, and the ester carbonyl groups.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For Diethyl 2,4,6-trimethylphenyl malonate, the IR spectrum would be expected to show strong absorption bands corresponding to:

C=O Stretching: A strong, sharp peak around 1730-1750 cm⁻¹, characteristic of the ester carbonyl groups.

C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester functionality.

C-H Stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

Hypothetical IR Data Table

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1740 | C=O Stretch | Ester |

| ~2980 | C-H Stretch (Aliphatic) | -CH₃, -CH₂-, CH |

| ~3010 | C-H Stretch (Aromatic) | Ar-H |

| ~1200 | C-O Stretch | Ester |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule.

Fragmentation: Common fragmentation pathways for diethyl malonate derivatives often involve the loss of the ester groups or parts thereof. A significant fragment would likely correspond to the loss of the entire diethyl malonate moiety.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography)

Chromatographic methods are indispensable in the synthesis and characterization of organic compounds, providing robust means for both assessing the purity of a substance and for separating it from byproducts, starting materials, and isomeric impurities. For a compound such as this compound, gas chromatography (GC) is a particularly powerful technique due to the compound's expected volatility and thermal stability.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a cornerstone technique for determining the purity of volatile organic compounds. birchbiotech.com The principle relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. birchbiotech.com Compounds are separated based on their boiling points and their interactions with the stationary phase. A flame ionization detector (FID) is commonly employed for purity analysis as it offers high sensitivity for organic compounds and a wide linear response range. scielo.brdtic.mil

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to the main compound is compared to the total area of all peaks, excluding the solvent peak. birchbiotech.com This method, known as area percent normalization, provides a quantitative estimation of purity.

Detailed Research Findings:

A hypothetical set of parameters for a GC-FID analysis is presented below.

Table 1: Hypothetical GC-FID Parameters for Purity Assessment

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |

| Injector | Split/Splitless, 280°C, Split ratio 50:1 |

| Oven Program | Initial 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Detector | FID, 320°C |

| Injection Volume | 1 µL |

| Sample Prep | 1 mg/mL in Dichloromethane |

Under these conditions, this compound would elute at a specific retention time. Any impurities, such as residual starting materials (e.g., 2,4,6-trimethylphenol, diethyl malonate) or byproducts from the synthesis, would ideally be resolved as separate peaks.

Table 2: Example Purity Analysis Data from a Hypothetical GC Chromatogram

| Peak Number | Retention Time (min) | Peak Area (arbitrary units) | Area (%) | Identification |

| 1 | 4.58 | 1,500 | 0.15 | Solvent Impurity |

| 2 | 8.92 | 5,200 | 0.52 | Unreacted Starting Material |

| 3 | 12.45 | 989,500 | 98.95 | This compound |

| 4 | 13.11 | 3,800 | 0.38 | Synthesis Byproduct |

| Total | 1,000,000 | 100.00 |

This interactive data table illustrates a sample with a calculated purity of 98.95%. The presence of minor peaks indicates the need for further purification if a higher grade of material is required.

Isomer Separation

The separation of isomers is a more complex challenge in chromatography. researchgate.net For this compound, the substitution pattern on the aromatic ring is defined (2,4,6-trimethyl). However, positional isomers could potentially be formed during synthesis if the starting materials are not pure (e.g., presence of other trimethylphenol isomers). These positional isomers would likely have very similar boiling points, making their separation on standard non-polar GC columns difficult. nih.gov

A more common scenario in malonate chemistry involves stereoisomers, or enantiomers, which arise when a chiral center is present in the molecule. This compound itself is achiral. However, if a different alkyl or aryl group were introduced at the central carbon of the malonate moiety, the compound would become chiral. The separation of such enantiomers is crucial in many fields, particularly pharmaceuticals, as different enantiomers can have vastly different biological activities.

Chiral Gas Chromatography:

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). researchgate.netgcms.cz These phases are typically based on derivatized cyclodextrins, which have chiral cavities that interact differently with each enantiomer, leading to different retention times. gcms.cz

Detailed Research Findings:

To illustrate the principle, consider a hypothetical chiral analogue, Diethyl (1-(2,4,6-trimethylphenyl)ethyl)malonate. The separation of its (R)- and (S)-enantiomers would necessitate a chiral GC column.

Table 3: Hypothetical Chiral GC Parameters for Enantiomer Separation

| Parameter | Value |

| Instrument | Gas Chromatograph with FID or MS |

| Column | Rt-βDEXse (or equivalent cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen, constant pressure of 15 psi |

| Injector | Split, 250°C, Split ratio 100:1 |

| Oven Program | Isothermal at 160°C |

| Detector | FID, 250°C |

Using such a method, the two enantiomers would be resolved into two distinct peaks. The quality of the separation is assessed by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation.

Table 4: Example Enantiomeric Separation Data from a Hypothetical Chiral GC Chromatogram

| Peak Number | Retention Time (min) | Identification | Peak Area (%) |

| 1 | 21.34 | (R)-enantiomer | 50.1 |

| 2 | 21.88 | (S)-enantiomer | 49.9 |

| Resolution (Rs) | 1.65 |

This interactive table demonstrates a successful baseline separation of the two enantiomers, indicating the suitability of the chiral GC method for resolving stereoisomers in this class of compounds.

Computational Chemistry and Theoretical Insights into Diethyl 2,4,6 Trimethylphenyl Malonate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are no available DFT studies that specifically elucidate the electronic structure and predict the reactivity of Diethyl 2,4,6-trimethylphenyl malonate. Consequently, data on reaction energy profiles, transition states, the influence of the trimethylphenyl group on steric and conformational preferences, and predicted spectroscopic parameters are absent from the current body of scientific literature.

Elucidation of Reaction Energy Profiles and Transition States

No published research details the reaction energy profiles or the structures of transition states for reactions involving this compound. Such computational studies would be essential for understanding the mechanisms and kinetics of its chemical transformations.

Analysis of Steric Effects and Conformational Preferences Imparted by the 2,4,6-Trimethylphenyl Group

While the 2,4,6-trimethylphenyl group is known to exert significant steric hindrance, specific computational analyses quantifying these effects and determining the conformational preferences of this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Prediction)

There are no available studies that report Gauge-Including Atomic Orbital (GIAO) NMR predictions or other computationally derived spectroscopic parameters for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A literature search yielded no specific molecular mechanics or molecular dynamics simulations focused on the conformational analysis or intermolecular interactions of this compound. These computational methods would provide valuable insights into the molecule's dynamic behavior and its interactions with other chemical species.

Investigation of Electron Transfer Processes in Reactions Involving this compound Derivatives

There is no available research on the investigation of electron transfer processes in reactions involving derivatives of this compound. Such studies are crucial for understanding the redox properties and potential applications of this compound in various chemical reactions.

Applications in Complex Organic Synthesis and Methodology Development

Role as an Intermediate in the Synthesis of Complex Organic Molecules

There is a lack of specific, documented examples in peer-reviewed literature detailing the use of Diethyl 2,4,6-trimethylphenyl malonate as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While malonates are classic building blocks for forming carbon-carbon bonds, the application of this particular substituted variant is not well-established in publicly accessible synthetic routes.

Utility in the Production of Precursors for Pharmaceutical Agents

The search for direct applications of this compound in the synthesis of pharmaceutical precursors did not yield specific examples. Although other functionalized malonates serve as crucial starting materials for a variety of drug scaffolds, the utility of the 2,4,6-trimethylphenyl substituted version in this capacity is not prominently featured in medicinal chemistry literature.

Application as a Building Block in Agrochemical Synthesis, particularly Herbicides and Pesticides

Information regarding the application of this compound as a building block in the synthesis of herbicides and pesticides is not available in the public domain. While related organophosphorus compounds and other malonate derivatives have known roles in agrochemical development, the contribution of this specific compound has not been detailed in accessible research.

Contribution to the Synthesis of Polymeric Materials and Resins

The role of this compound in the synthesis of polymeric materials or resins is not described in the available literature. While other malonates can be used to produce specialized polymers, there is no indication that this compound is a common monomer or precursor in polymer science.

Development of Novel Synthetic Methodologies Employing this compound

No specific research focused on the development of new synthetic methods where this compound is a key substrate could be identified. The steric hindrance provided by the mesityl group (2,4,6-trimethylphenyl) could potentially be exploited in methodology development, for instance, in diastereoselective reactions, but such studies have not been published.

Diethyl 2,4,6 Trimethylphenyl Malonate in Catalysis and Ligand Design

Incorporation of the 2,4,6-Trimethylphenyl Moiety into Ligand Architectures (e.g., N-Heterocyclic Carbenes)

The 2,4,6-trimethylphenyl (mesityl) group is a critical substituent in modern ligand design, particularly for N-Heterocyclic Carbenes (NHCs). rsc.orgnih.gov NHCs are a class of organic compounds that can act as powerful ligands for transition metals, and the substituents on their nitrogen atoms play a pivotal role in determining the catalyst's properties. researchgate.net The mesityl group is one of the most frequently incorporated bulky substituents in widely used NHC ligands such as IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis-(2,4,6-trimethylphenyl)imidazolidin-2-ylidene). researchgate.netacs.org

The synthesis of such ligands typically involves multi-step procedures starting from commercially available materials like 2,4,6-trimethylaniline (B148799). researchgate.net A common route to imidazolium (B1220033) salts, the precursors to NHCs, involves the reaction of a primary amine (e.g., 2,4,6-trimethylaniline) with a glyoxal (B1671930) equivalent, followed by cyclization. researchgate.netresearchgate.net Deprotonation of the resulting imidazolium or imidazolinium salt yields the free carbene, which can then be coordinated to a metal center. scripps.edu

While direct synthesis from diethyl 2,4,6-trimethylphenyl malonate is not the standard route for common NHCs like IMes, the malonate functional group serves as a versatile platform for creating other types of ligand architectures. Malonate derivatives are key starting materials for synthesizing various heterocyclic and polydentate ligands, such as bis(oxazoline) ligands. researchgate.netresearchgate.net The synthesis strategy often involves the reaction of a malonate ester with other bifunctional molecules. For instance, new C2-symmetric bis(oxazoline) ligands can be synthesized from a malonate derivative and enantiomerically pure amino alcohols. researchgate.net The incorporation of the bulky 2,4,6-trimethylphenyl group onto the malonate backbone would allow for the creation of novel ligands with specific steric profiles, analogous to how the mesityl group is used in NHC design to create a sterically hindered coordination environment around a metal center.

Mechanistic and Kinetic Studies of Catalytic Reactions Mediated by Ligands Incorporating 2,4,6-Trimethylphenyl Moieties

Mechanistic and kinetic studies have been crucial in elucidating the precise role of the 2,4,6-trimethylphenyl group in catalysis. ul.ieresearchgate.net These investigations have revealed that the steric and electronic properties of the mesityl substituent can fundamentally alter reaction pathways and influence rate-determining steps. rsc.orgresearchgate.net

Kinetic analyses provide quantitative data on how ligand structure affects reaction rates. chemrxiv.org For instance, in palladium-catalyzed C-H olefination, kinetic profiles of reactions using different ligands demonstrate how ligand structure influences the reaction rate. nih.gov While not specifically focused on the 2,4,6-trimethylphenyl group, these studies highlight the methodologies used to probe ligand effects. The rate constants and reaction orders with respect to various components (catalyst, substrate, etc.) can be determined to construct a detailed mechanistic picture. nih.gov Such studies applied to catalysts with mesityl-containing ligands help to pinpoint exactly how the steric and electronic features of the group influence the energy barriers of different elementary steps in the catalytic cycle. acs.org

These fundamental studies provide a rational basis for catalyst design. By understanding the mechanistic role of the 2,4,6-trimethylphenyl group, chemists can predict its effect in new catalytic systems and design more efficient catalysts. nih.gov This knowledge forms a roadmap for selecting or modifying catalysts for specific applications, balancing factors like activity, stability, and selectivity. rsc.orgresearchgate.net

Design and Synthesis of Novel Malonate-Derived Ligands for Specific Catalytic Transformations

Diethyl malonate and its derivatives are versatile building blocks in organic synthesis, offering a platform for the design and creation of novel ligands for catalysis. alfa-chemistry.comacs.orgresearchgate.net The malonate core can be functionalized to introduce various coordinating groups and steric or electronic tuning elements, leading to ligands tailored for specific catalytic applications. nih.gov The principles of ligand design involve the strategic placement of donor atoms and substituents to create a specific coordination environment around a metal center. scholaris.cascholaris.ca

One successful class of malonate-derived ligands is the bis(oxazoline) (BOX) family. researchgate.net For example, C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands have been synthesized and successfully applied in asymmetric Friedel-Crafts reactions. researchgate.net Similarly, heteroarylidene malonate-type BOX ligands have shown excellent enantioselectivity in palladium-catalyzed allylic alkylation reactions. researchgate.net The synthetic route to these ligands typically involves the condensation of a malonate derivative with chiral amino alcohols, demonstrating the modularity of this approach. researchgate.net

Incorporating a 2,4,6-trimethylphenyl group into a malonate-based ligand framework is a logical strategy to impart significant steric bulk. The synthesis of this compound provides a key intermediate for this purpose. This compound could be further elaborated to create a variety of ligand architectures. For example, it could be used to synthesize novel BOX ligands where the bulky aryl group is positioned to influence the chiral pocket around the metal. Alternatively, it could be transformed into pincer-type ligands, which are known for their high stability and catalytic activity. scholaris.ca

The design process for these novel ligands would consider:

The desired coordination geometry: The malonate backbone can be modified to favor specific geometries (e.g., square planar, octahedral).

The nature of the donor atoms: Besides the oxygen atoms of the malonate, other donor atoms (N, P, S) can be introduced through functionalization.

The steric environment: The 2,4,6-trimethylphenyl group would provide a defined steric environment, which can be crucial for controlling selectivity. nih.gov

The electronic properties: Additional substituents can be introduced to tune the electron-donating or -withdrawing nature of the ligand. nih.gov

By combining the versatile chemistry of malonates with the proven benefits of the 2,4,6-trimethylphenyl moiety, new generations of highly effective and selective catalysts can be developed for a wide array of chemical transformations. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's increasing emphasis on environmental responsibility is driving the development of greener synthetic methods for complex molecules like Diethyl 2,4,6-trimethylphenyl malonate. Future research will likely focus on moving away from traditional synthetic routes that often involve harsh conditions and hazardous reagents.

Key areas of development include:

Catalytic C-H Arylation: A significant advancement would be the direct arylation of diethyl malonate with 2,4,6-trimethylphenyl halides using more sustainable and efficient catalytic systems. Research is ongoing to develop catalysts based on earth-abundant metals, replacing precious metals like palladium. The use of nanocatalysts and greener reaction media, such as water or ionic liquids, is also a promising avenue. colorado.edu

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. frontiersin.org Developing a continuous flow process for the synthesis of this compound could lead to a more efficient, scalable, and environmentally friendly production method.

Biocatalysis: The use of enzymes to catalyze the synthesis of malonate derivatives is an emerging green alternative. While not yet applied to this specific molecule, future research could explore the discovery or engineering of enzymes capable of forming the sterically hindered C-C bond in this compound, offering a highly selective and sustainable synthetic route. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. Microwave-assisted protocols for the α-arylation of diethyl malonate have already shown promise. nih.gov Further optimization and application of these methods for the synthesis of sterically hindered analogues are expected.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The steric hindrance imposed by the 2,4,6-trimethylphenyl (mesityl) group in this compound is expected to give rise to unique reactivity compared to less hindered malonates. Exploring these novel reaction pathways is a key area for future research.

Potential areas of investigation include:

Sterically Controlled Cyclization Reactions: The bulky mesityl group can influence the regioselectivity and stereoselectivity of intramolecular reactions. This could be exploited in the synthesis of complex heterocyclic compounds that are otherwise difficult to access. Research into cyclocondensation reactions with various dinucleophiles could lead to the discovery of new molecular scaffolds. researchgate.net

Ortho-Functionalization of the Aryl Ring: The development of methods for the selective functionalization of the ortho-positions of the aryl ring, despite the existing steric hindrance, would be a significant achievement. Techniques like directed C-H activation could potentially be adapted for this purpose, opening up pathways to novel polysubstituted aromatic compounds.

Unconventional Decarboxylation Reactions: The steric environment around the malonate moiety might lead to unusual decarboxylation behavior under specific conditions. Investigating these reactions could reveal new synthetic strategies for the preparation of α-aryl carboxylic acid derivatives.

Asymmetric Transformations: The development of catalytic asymmetric reactions using this compound as a prochiral substrate could lead to the synthesis of valuable chiral building blocks. The steric bulk of the mesityl group could play a crucial role in achieving high levels of enantioselectivity.

Application of Advanced Machine Learning and AI in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. These powerful tools can be applied to accelerate the discovery and optimization of reactions involving this compound.

Emerging trends in this area include:

Predictive Modeling of Reactivity: Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and selectivity. For a sterically hindered molecule like this compound, such models could help in identifying optimal reaction conditions without the need for extensive experimental screening. nih.gov

AI-Driven Catalyst Design: The synthesis of this compound often relies on a catalyst. AI algorithms can be used to design novel catalysts with enhanced activity and selectivity for the formation of this sterically congested C-C bond. researchgate.net This could involve the in silico screening of large libraries of potential ligands and metal precursors.

Automated Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to complex molecules. rsc.org Applying these tools to this compound and its derivatives could uncover non-intuitive and more sustainable synthetic pathways.

In Silico Design of Novel Malonate Derivatives: AI can be used to design new molecules with desired properties. By understanding the structure-property relationships of malonate derivatives, it may be possible to design novel compounds based on the this compound scaffold with specific applications in mind.

Expansion of Applications into New Areas of Material Science and Supramolecular Chemistry

The unique combination of a bulky, rigid aryl group and flexible ester moieties in this compound makes it an interesting building block for the construction of advanced materials and supramolecular assemblies.

Future research could explore its application in:

Polymer Synthesis: Malonate derivatives can be used as monomers in the synthesis of polyesters and other polymers. The incorporation of the rigid and bulky 2,4,6-trimethylphenyl group into a polymer backbone could lead to materials with interesting thermal and mechanical properties.

Metal-Organic Frameworks (MOFs): Carboxylate-containing molecules are widely used as linkers in the synthesis of MOFs. While malonates themselves are less common, their derivatives could be designed to act as novel linkers, potentially leading to MOFs with unique pore structures and properties for applications in gas storage and catalysis. nih.gov

Liquid Crystals: The anisotropic shape of this compound suggests its potential as a component in liquid crystalline materials. By modifying the ester groups and the aryl ring, it may be possible to design new liquid crystals with specific mesophase behaviors.

Supramolecular Self-Assembly: The steric and electronic properties of the mesityl group can direct the self-assembly of molecules in solution and in the solid state. Investigating the non-covalent interactions of this compound could lead to the formation of interesting supramolecular structures such as dimers, capsules, or gels.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and applications. Advanced analytical and computational methods will play a key role in elucidating these mechanisms.

Key techniques and their applications include:

In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques can be used to identify and characterize transient intermediates and byproducts, providing valuable insights into complex reaction pathways.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms at the molecular level. They can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction energy profile. For sterically hindered systems, computational studies are particularly valuable for understanding the origins of selectivity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and intermolecular interactions, which can be crucial for understanding reactivity and self-assembly processes.

By leveraging these advanced techniques, researchers can gain a deeper understanding of the fundamental chemistry of this compound, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. Table 1: Key Physicochemical Properties of Diethyl Malonate Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.